molecular formula C17H18N4O B2727941 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 683795-73-5

13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2727941
CAS No.: 683795-73-5
M. Wt: 294.358
InChI Key: QUWNZOJRYCIVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused bicyclic system containing nitrogen atoms, making it an interesting subject for chemical and pharmacological research .

Scientific Research Applications

13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Used in the development of new materials and catalysts

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Benzimidazoles, including the compound , have shown promise in the field of medicinal chemistry . They are the basis of many natural and synthetic biologically active substances, and more than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure . This suggests that there is potential for future research and development involving this compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of substituted benzimidazoles with appropriate alkylating agents under controlled conditions . The reaction conditions often involve heating under reflux in solvents like pyridine or dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .

Properties

IUPAC Name

1-(2-hydroxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-5-12-10-16(19-8-9-22)21-15-7-4-3-6-14(15)20-17(21)13(12)11-18/h3-4,6-7,10,19,22H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWNZOJRYCIVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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